4-Ethylbenzophenone
Overview
Description
4-Ethylbenzophenone is a chemical compound that is related to benzophenones, which are typically characterized by a benzoyl group attached to a phenyl group. Although the provided papers do not directly discuss 4-Ethylbenzophenone, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand 4-Ethylbenzophenone.
Synthesis Analysis
The synthesis of benzophenone derivatives can be complex and involves multiple steps. For instance, the synthesis of isophthalic acids and isophthalates from 2'-hydroxybenzophenone-3-carboxylic acid ethyl esters is described, which involves reactions under Dakin reaction conditions followed by esterification and hydrolysis . Similarly, the synthesis of 4-hydroxybenzophenone (4-HBP) is achieved through the benzoylation of phenol using benzoic anhydride and zeolite H-beta as a catalyst . These methods suggest possible pathways for synthesizing 4-Ethylbenzophenone by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is crucial for their physical and chemical properties. For example, 4-Methylbenzophenone is reported to crystallize in both stable monoclinic and metastable trigonal forms, with detailed crystallographic parameters provided . The structure of a synthesized compound involving a benzophenone moiety is confirmed by various spectroscopic methods, including X-ray diffraction . These findings indicate that the molecular structure of 4-Ethylbenzophenone would likely be similar, with potential variations due to the ethyl substitution.
Chemical Reactions Analysis
Benzophenone derivatives can participate in various chemical reactions. The papers describe reactions such as esterification and the formation of hydrogen bonds in the crystal structures of synthesized compounds . These reactions are indicative of the reactivity of the carbonyl group in benzophenones, which is also expected to be a key reactive site in 4-Ethylbenzophenone.
Physical and Chemical Properties Analysis
The physical properties of benzophenone derivatives, such as melting points and crystal phases, are discussed . The metastable and stable crystal phases of 4-Methylbenzophenone have different nucleation properties, which could be relevant to the physical properties of 4-Ethylbenzophenone. The chemical properties, such as emission spectra and thermal stability, are also characterized for some compounds . These properties are influenced by the molecular structure and substituents, suggesting that 4-Ethylbenzophenone would exhibit its own unique set of physical and chemical properties.
Scientific Research Applications
Synthesis and Polymer Applications
- Functional Polymers and Synthesis Process : 4-Ethylbenzophenone is used in the synthesis of novel functional polymers. For instance, a study conducted by Sumida and Vogl (1981) describes the synthesis of Ethyl 4-vinyl-α-cyano-β-phenylcinnamate from 4-ethylbenzoic acid, highlighting a critical step involving the Knoevenagel condensation of 4-ethylbenzophenone with ethyl cyanoacetate. This new monomer showed potential in homopolymerization and copolymerization with other materials like styrene and methyl methacrylate (Sumida & Vogl, 1981).
Analytical Chemistry and Chromatography
- Use in Fluorescence Derivatization for Chromatography : In the field of analytical chemistry, 2-Amino-4,5-ethylenedioxyphenol, derived from 4-ethylbenzophenone, is used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This reagent reacts selectively with aldehydes, leading to the formation of fluorescent derivatives that can be separated by reversed-phase chromatography (Nohta et al., 1994).
Environmental Science
- Degradation of Toxic Compounds : In environmental science, 4-Ethylbenzophenone is involved in studies focusing on the degradation of toxic substances. Fang et al. (2021) described the use of graphene oxide-modified PbO2 electrodes for the efficient degradation of 4-hydroxybenzophenone, a toxic compound. This modification enhanced the performance of the electrodes in degrading 4-hydroxybenzophenone in aquatic environments (Fang et al., 2021).
Photoreactions and Material Science
- Photoreaction Studies : In material science, studies on the photoreaction of molecules like 4-methylbenzophenone, a derivative of 4-ethylbenzophenone, provide insights into the behavior of these compounds under UV irradiation. This understanding is crucial for applications in photochemistry and the development of new materials (Ito et al., 1987).
Safety And Hazards
4-Ethylbenzophenone is classified under GHS07, GHS08, and GHS09 . The hazard statements include H315-H411-H372, indicating that it may cause skin irritation, is toxic to aquatic life with long-lasting effects, and may cause damage to organs through prolonged or repeated exposure . The precautionary statements include P260-P264-P273-P501, advising to avoid breathing dust, wash thoroughly after handling, avoid release to the environment, and dispose of contents/container in accordance with local regulations .
properties
IUPAC Name |
(4-ethylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUPTKULISHEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171268 | |
Record name | 4-Ethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylbenzophenone | |
CAS RN |
18220-90-1 | |
Record name | 4-Ethylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18220-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018220901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylbenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Ethylbenzophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PJ45A2ULA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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